molecular formula C18H13BrO5 B2802483 (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid CAS No. 890633-05-3

(Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Cat. No.: B2802483
CAS No.: 890633-05-3
M. Wt: 389.201
InChI Key: BNHKRLIBWBLXOX-PXNMLYILSA-N
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Description

(Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a synthetic organic compound It features a benzofuran core structure with a bromobenzylidene substituent and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-bromobenzaldehyde under basic conditions.

    Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the hydroxyl group on the benzofuran core with a propanoic acid derivative, followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the bromobenzylidene group.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids and quinones.

    Reduction: Alcohols and alkanes are common products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties are of interest

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group may facilitate binding to specific sites, while the benzofuran core can modulate the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
  • (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
  • (Z)-2-((2-(2-iodobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Uniqueness

The uniqueness of (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid lies in its specific substitution pattern. The presence of the bromine atom can significantly influence the compound’s reactivity and interaction with biological targets compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-10(18(21)22)23-12-6-7-13-15(9-12)24-16(17(13)20)8-11-4-2-3-5-14(11)19/h2-10H,1H3,(H,21,22)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHKRLIBWBLXOX-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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